Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is a unique organosilicon compound characterized by its complex structure and versatile chemical properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their reactivity and ability to form strong bonds with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with methoxydimethylsilyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent requirements of industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism by which Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound effective in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Methoxydimethylsilyl chloride
- Tris(trimethylsilyl)silane
Uniqueness
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is unique due to its specific combination of methoxy and trimethylsilyl groups, which confer distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring strong, stable bonds and resistance to environmental factors .
Eigenschaften
CAS-Nummer |
74045-16-2 |
---|---|
Molekularformel |
C13H36OSi4 |
Molekulargewicht |
320.76 g/mol |
IUPAC-Name |
methoxy-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H36OSi4/c1-14-18(11,12)13(15(2,3)4,16(5,6)7)17(8,9)10/h1-12H3 |
InChI-Schlüssel |
ZEROGFZCNCJHBV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.